molecular formula C24H31NO3 B1196277 Pipoxizine CAS No. 55837-21-3

Pipoxizine

Cat. No.: B1196277
CAS No.: 55837-21-3
M. Wt: 381.5 g/mol
InChI Key: SCMPXORBOTWFTI-UHFFFAOYSA-N
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Description

Historical Trajectory and Context of H1 Histamine (B1213489) Receptor Antagonism

The development of antihistamines began with the understanding of histamine's role as a primary mediator in allergic reactions. udes.edu.co This led to the synthesis of compounds designed to block histamine's effects, specifically at the H1 receptor, giving rise to the first generation of H1-antihistamines in the 1940s. udes.edu.cotga.gov.au These early drugs, such as diphenhydramine (B27) and chlorpheniramine, were revolutionary, offering the first medical treatments for nasal allergies and other histamine-mediated conditions. wikipedia.orgwikipedia.org

First-generation H1-antihistamines are categorized based on their chemical structure, including classes like ethylenediamines, which were the first to be clinically effective. wikipedia.org A defining characteristic of these older antihistamines is their ability to cross the blood-brain barrier, which leads to significant sedative effects. tga.gov.aunih.gov This is because histamine also functions as a neurotransmitter in the central nervous system (CNS), regulating cycles like sleep and wakefulness. nih.govnih.gov

These first-generation agents exhibit poor receptor selectivity. nih.gov Besides acting on H1 receptors, they often interact with muscarinic, cholinergic, α-adrenergic, and serotonin (B10506) receptors. wikipedia.orgnih.gov This lack of selectivity is responsible for a range of side effects. wikipedia.org The discovery that H1-antihistamines affect the nose while H2-antihistamines affect the stomach led to further research and the development of H2 receptor antagonists for treating gastric ulcers. wikipedia.orgnih.gov The quest for greater selectivity and a better safety profile drove the development of second-generation H1-antihistamines in the 1980s, which cross the blood-brain barrier to a much lesser extent. tga.gov.aunih.gov

Positioning of Pipoxizine within the Landscape of Antihistaminic Agents Research

This compound is classified as a first-generation H1-antihistamine and is an analogue of hydroxyzine (B1673990), placing it within the piperazine (B1678402) chemical family. wikipedia.org Hydroxyzine itself is a first-generation antihistamine known for its potent sedative and anxiolytic properties, which are attributed to its action as a powerful inverse agonist at the H1 receptor and its ability to readily cross the blood-brain barrier. wikipedia.org A study using positron emission tomography (PET) found that a single dose of hydroxyzine resulted in 67.6% occupancy of H1 receptors in the brain. wikipedia.org

As a member of the first generation, this compound belongs to a class of drugs characterized by their non-selective action. udes.edu.co These agents are known to interact with various receptor systems beyond the H1 receptor. wikipedia.org For instance, hydroxyzine also acts as an antagonist at serotonin 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, which contributes to its therapeutic profile. wikipedia.org Given its structural similarity to hydroxyzine, this compound would be expected to share some of these characteristics.

The research landscape for antihistamines has significantly evolved, with a strong emphasis on developing second- and third-generation agents that offer high selectivity for peripheral H1 receptors and, consequently, fewer CNS-related side effects. udes.edu.co The introduction of drugs like loratadine, cetirizine, and fexofenadine (B15129) marked a major advancement in managing allergic conditions with improved safety. wikipedia.org More recently, the approval of an intravenous formulation of cetirizine, a second-generation antihistamine, for acute urticaria further illustrates the therapeutic shift away from older agents like diphenhydramine in certain clinical settings. nih.gov In this modern context, first-generation compounds like this compound are situated as part of the foundational, yet less refined, era of antihistamine research.

Significance of Exhaustive Mechanistic and Preclinical Investigations of this compound

The necessity for comprehensive mechanistic and preclinical investigations into a compound like this compound is underscored by the limited availability of specific data in the public domain. ontosight.ai Preclinical studies represent a critical stage in drug development, designed to gather essential data on feasibility, efficacy, and safety before any human trials can be considered. profil.comwikipedia.org The primary goals are to determine a safe starting dose for clinical trials and to assess the compound's potential toxicity. wikipedia.org

For this compound, such investigations would be crucial for several reasons. Firstly, detailed in vitro studies are needed to establish its complete pharmacological profile. This includes determining its binding affinity and activity (as an antagonist or inverse agonist) not only at the H1 receptor but also at a wide array of other receptors to understand its selectivity. conicet.gov.ar The affinity of a drug for its target receptor is a key determinant of its potency. nih.gov

Secondly, in vivo studies in animal models are essential to understand its pharmacokinetics—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—and its pharmacodynamics, which describes what the drug does to the body. wikipedia.org These studies help to establish the mechanism of action and potential therapeutic benefits. ppd.com For a compound structurally related to hydroxyzine, which has known anxiolytic and antipsychotic effects, preclinical models could explore similar potential applications for this compound. wikipedia.orgontosight.ai

Finally, thorough toxicology studies are required to establish a compound's safety profile. ontosight.aiwikipedia.org This involves assessing potential long-term effects and identifying any target organs for toxicity. wikipedia.org Given that this compound is a first-generation antihistamine, a class known for CNS effects, detailed neuropharmacological and behavioral studies would be particularly significant. Without this exhaustive preclinical data, the full therapeutic potential and risks of this compound cannot be accurately evaluated for any future development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c26-16-18-28-20-19-27-17-15-25-13-11-23(12-14-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,26H,11-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXORBOTWFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866510
Record name 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-21-3
Record name 2-[2-[2-[4-(Diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipoxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A98D632Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Elucidation of Pipoxizine

Advanced Approaches to Pipoxizine Synthesis and Chemical Modifications

The synthesis of this compound, while not extensively detailed in publicly available literature, can be logically deduced from its constituent structural fragments. The molecule consists of a 4-(diphenylmethylene)piperidine (B1303065) core linked to a di(ethylene glycol) chain. A plausible and efficient synthetic route involves the nucleophilic substitution reaction between these two key precursors.

Synthetic Pathway: A common strategy for constructing such molecules is the Williamson ether synthesis or a related N-alkylation reaction. The synthesis would likely proceed as follows:

Preparation of Precursors:

4-(Diphenylmethylene)piperidine: This starting material can be synthesized through a Wittig reaction or a McMurry reaction from benzophenone (B1666685) and a suitable piperidone derivative. .

2-(2-Chloroethoxy)ethanol tosylate or mesylate: A di(ethylene glycol) derivative is activated at one terminus to make it a good leaving group for nucleophilic attack. Activation is typically achieved by converting the terminal hydroxyl group to a tosylate or mesylate, or simply using a halogenated version like 2-(2-chloroethoxy)ethanol.

Coupling Reaction:

4-(Diphenylmethylene)piperidine, acting as a secondary amine nucleophile, is reacted with the activated di(ethylene glycol) derivative. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the acid formed during the reaction and a suitable polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

This reaction yields this compound free base. For purification and handling, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. medkoo.com

Chemical Modifications: The this compound scaffold offers several sites for chemical modification to generate analogues for research purposes. rosettacommons.orgbiomers.net These modifications can systematically probe structure-activity relationships.

Modification of the Diphenylmethylene Group: The phenyl rings can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to alter electronic properties and steric bulk.

Modification of the Piperidine (B6355638) Ring: The ring could be expanded or contracted, or substituents could be introduced at other positions.

Modification of the Ethoxy-Ethanol Chain: The length of the polyethylene (B3416737) glycol chain can be varied, or the terminal hydroxyl group can be esterified or etherified to change the compound's polarity and pharmacokinetic properties. researchgate.netmdpi.com

Spectroscopic and Chromatographic Techniques for this compound Structural Confirmation

The unambiguous identification and confirmation of the structure of this compound rely on a combination of modern spectroscopic and chromatographic methods. nih.gov These techniques are also crucial for assessing the purity of synthesized batches.

Spectroscopic Analysis: Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in this compound. mdpi.comfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the diphenyl groups, the aliphatic protons of the piperidine ring, and the methylene (B1212753) protons of the ethoxy-ethanol chain. The integration of these signals would correspond to the number of protons in each environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. Key absorption bands for this compound would include those for O-H stretching (from the terminal alcohol), C-O-C stretching (from the ether linkages), C-N stretching (from the tertiary amine in the piperidine ring), and C-H stretching for both aromatic and aliphatic components. mdpi.com

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₂₄H₃₁NO₃, molecular weight 381.51 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. nih.gov The fragmentation pattern would show characteristic losses of fragments corresponding to the diphenylmethyl group or parts of the side chain.

Chromatographic Techniques: Chromatography is essential for separating this compound from impurities and reaction byproducts, as well as for quantitative analysis. slideshare.netirejournals.comajprd.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for assessing the purity of this compound. mdpi.comfrontiersin.org When coupled with a UV detector, it allows for quantification, as the diphenylmethylene chromophore absorbs UV light. Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, confirming the identity of the main peak and any impurities. mdpi.com

Gas Chromatography (GC): GC can also be used, potentially after derivatization of the terminal hydroxyl group to increase volatility. mdpi.com GC coupled with mass spectrometry (GC-MS) is a standard method for identifying volatile and semi-volatile organic compounds.

Interactive Table 1: Analytical Techniques for this compound Characterization

Technique CategorySpecific MethodPurpose in this compound AnalysisExpected Outcome/Information
Spectroscopy ¹H & ¹³C NMRDetailed structural elucidationChemical shifts, coupling constants, and integration confirming the hydrogen and carbon skeleton.
Infrared (IR)Functional group identificationCharacteristic absorption bands for OH, C-O, C-N, and aromatic/aliphatic C-H bonds. mdpi.com
Mass Spectrometry (MS)Molecular weight and formula confirmationMolecular ion peak (e.g., [M+H]⁺) and specific fragmentation patterns.
UV-VisibleQuantitative analysisAbsorbance maximum (λmax) due to the diphenylmethylene chromophore.
Chromatography HPLCPurity assessment and separationRetention time for identity; peak area for purity. mdpi.com
LC-MSDefinitive identification of compound and impuritiesSeparation by LC, followed by mass confirmation of each eluted component. mdpi.com
GC-MSSeparation and identification (with derivatization)Retention index and mass spectrum for structural confirmation. mdpi.com

Investigations into Stereochemical Configurations and Their Implications for Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical and biological research. youtube.comyoutube.com A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more stereocenters (e.g., a carbon atom bonded to four different groups). youtube.com

Upon examination of the structure of this compound, 2-(2-{2-[4-(diphenylmethylene)piperidin-1-yl]ethoxy}ethoxy)ethanol, it is determined to be an achiral molecule. nih.gov There are no tetrahedral carbon atoms bonded to four distinct substituents within its structure. The carbon of the key C=C double bond is sp² hybridized, and the symmetry of the diphenylmethylene group precludes geometric (E/Z) isomerism around this bond in a meaningful way for chirality.

Implications for Research: The achiral nature of this compound has significant practical implications for its study:

Simplified Synthesis: There is no need for stereoselective synthetic methods or the resolution of enantiomers, which simplifies the manufacturing process and reduces costs.

Simplified Analysis: Analytical characterization is more straightforward as there is no need to develop methods to separate or distinguish between stereoisomers.

Unambiguous Interpretation: Research findings are not complicated by the potential for different biological or chemical activities between enantiomers or diastereomers, as none exist.

Degradation Pathways and Stability Profiling of this compound for Research Purity

The stability of a chemical compound is a critical parameter for ensuring its purity during storage and experimentation. scribd.com Degradation can lead to the formation of impurities, which may affect the accuracy and reproducibility of research results. The chemical structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

Oxidation: The terminal primary alcohol (-CH₂OH) is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The ether linkages, while generally stable, can form peroxides in the presence of oxygen, especially when exposed to light. The allylic position on the piperidine ring adjacent to the double bond could also be a site for oxidation.

Hydrolysis: The ether linkages (C-O-C) are generally stable but can be cleaved under harsh acidic conditions, which is a common stress condition in stability testing.

Photodegradation: The diphenylmethylene moiety contains a conjugated π-system that can absorb UV light. Prolonged exposure to light could induce photochemical reactions, such as oxidation or rearrangement.

Stability Profiling: A stability profile is established by subjecting the compound to stress conditions, including heat, humidity, different pH values, and light. google.comgoogleapis.com For research purposes, this compound should be stored under controlled conditions to maintain its integrity.

Interactive Table 2: Stability and Degradation Profile of this compound

ConditionPotential Degradation PathwayImplication for PurityRecommended Handling/Storage
Elevated Temperature Increased rate of oxidation and other reactions.Formation of various degradation products.Store at recommended cool temperatures (e.g., 0-4 °C for short term, -20 °C for long term). medkoo.com
Acidic/Basic pH Acid-catalyzed cleavage of ether linkages.Fragmentation of the molecule.Use buffered solutions; avoid strong acids or bases unless required for a reaction.
Oxidizing Agents Oxidation of the terminal alcohol and ether linkages.Formation of aldehydes, carboxylic acids, and peroxides.Store under an inert atmosphere (e.g., argon or nitrogen); avoid contact with peroxides and strong oxidizers.
Light Exposure Photodegradation, particularly of the diphenylmethylene group.Formation of complex photoproducts.Store in amber vials or protect from light. medkoo.com

Molecular and Cellular Pharmacodynamics of Pipoxizine

Pipoxizine's Interaction with Histamine (B1213489) H1 Receptors: Binding Affinity and Selectivity

This compound is recognized as an antihistamine and antiserotonin agent. ncats.io Its therapeutic effects are rooted in its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The characterization of this interaction involves determining its binding affinity and selectivity, which are crucial indicators of its potency and potential for off-target effects.

Radioligand Binding Displacement Assays for H1 Receptor Interaction

The primary method for investigating the interaction of a compound like this compound with the H1 receptor is the radioligand binding assay. nih.gov This technique is a cornerstone in receptor pharmacology, providing a direct measure of the binding of a ligand to its receptor. iiab.me In this type of assay, a radiolabeled ligand (a "hot" ligand), such as [³H]mepyramine, which is known to bind with high affinity to the H1 receptor, is incubated with a preparation of cells or membranes expressing the receptor. nih.govfrontiersin.org

To determine the binding affinity of an unlabeled compound ("cold" ligand) like this compound, a competition binding experiment is performed. ontosight.ai In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. nih.gov The unlabeled compound competes with the radioligand for the same binding site on the receptor. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. ontosight.ai This displacement allows for the quantification of the test compound's ability to bind to the H1 receptor.

Quantitative Determination of Binding Parameters (e.g., IC50)

From the data generated in radioligand competition binding assays, key quantitative parameters can be determined. The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency in inhibiting a specific biological function. iiab.mewikipedia.org It represents the concentration of the unlabeled ligand (e.g., this compound) required to displace 50% of the specifically bound radioligand from the H1 receptor. iiab.menih.gov

The IC50 value is obtained by plotting the percentage of radioligand displacement against the concentration of the unlabeled ligand, generating a dose-response curve. iiab.me While the IC50 value is dependent on the specific experimental conditions, it is a crucial metric for comparing the potency of different antagonist drugs. iiab.me From the IC50, an absolute inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki value represents the intrinsic binding affinity of the compound for the receptor and is independent of the radioligand concentration used in the assay. frontiersin.org A lower Ki value signifies a stronger binding affinity. Although this methodology is standard, specific Ki or IC50 values for this compound at the H1 receptor are not widely available in recent literature.

Comparative Receptor Binding Profiles of this compound with Structurally Related Analogues

This compound belongs to the diphenylmethylpiperazine class of antihistamines and is a structural analogue of compounds like hydroxyzine (B1673990) and cetirizine. iiab.mepsychdb.comjiaci.org Examining the receptor binding profiles of these closely related molecules can provide insights into the likely selectivity and potential off-target activities of this compound.

Hydroxyzine, a well-characterized first-generation antihistamine, demonstrates a predominant and potent inverse agonist activity at the histamine H1 receptor. psychdb.comwikipedia.org Its binding affinity (Ki) for the human H1 receptor is approximately 2 nM. Beyond its high affinity for the H1 receptor, hydroxyzine also exhibits weaker antagonist activity at other receptors, including the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor. psychdb.comwikipedia.org This broader receptor profile may contribute to its anxiolytic properties. psychdb.com In contrast, hydroxyzine shows a low affinity for muscarinic acetylcholine (B1216132) receptors, suggesting a lower risk of anticholinergic side effects compared to other first-generation antihistamines. psychdb.com

Cetirizine, the carboxylated metabolite of hydroxyzine, is a second-generation antihistamine with a high affinity and selectivity for the H1 receptor (Ki value of approximately 6 nM). jiaci.orgmediawiki.org Unlike first-generation agents, it is designed to have minimal penetration of the blood-brain barrier, thereby reducing central nervous system side effects. wikipedia.org

Given that this compound is structurally related to these compounds, it is expected to have a high affinity for the H1 receptor. Its classification as an antiserotonin agent also suggests it may interact with serotonin receptors, similar to hydroxyzine. ncats.io

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Hydroxyzine

ReceptorKi (nM)Species
Histamine H1 2 Human
Serotonin 5-HT2A50Human
Dopamine D2378Human
Adrenergic α150Human
Muscarinic mACh>10,000Human

This table presents the binding affinities (Ki) of Hydroxyzine, a structural analogue of this compound, for various neurotransmitter receptors. Data sourced from reference psychdb.com. A lower Ki value indicates stronger binding affinity.

Downstream Signaling Pathway Modulation by this compound

As a histamine H1 receptor antagonist, this compound functions by blocking the receptor, thereby preventing its activation by histamine. This action inhibits the cascade of intracellular events that normally follow receptor stimulation.

Elucidation of G-protein Coupled Receptor (GPCR) Signaling Cascades Affected by this compound

The histamine H1 receptor is a canonical G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. nih.gov When histamine binds to and activates the H1 receptor, it induces a conformational change that promotes the activation of the associated Gq protein. nih.gov The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). who.int

PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov By acting as an antagonist, this compound blocks the initial step of receptor activation, thus preventing the activation of Gq and the subsequent production of IP3 and DAG. This blockade is the primary mechanism by which this compound attenuates allergic and inflammatory responses mediated by histamine.

Analysis of Intracellular Signaling Responses to this compound-Mediated H1 Receptor Antagonism

The inhibition of the H1R-Gq-PLC pathway by this compound leads to the suppression of several downstream intracellular signaling responses. The second messenger IP3 typically diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol. This elevation of intracellular Ca²⁺ is a critical signal for many cellular processes, including smooth muscle contraction and increased vascular permeability. who.int

Simultaneously, the other second messenger, DAG, along with the increased intracellular Ca²⁺, activates various isoforms of protein kinase C (PKC). who.int Activated PKC can then phosphorylate a multitude of target proteins, leading to the activation of further downstream signaling cascades, such as the Raf/MEK/ERK pathway and the IKK/IκB/NF-κB pathway. The NF-κB pathway is particularly important as it is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.

By blocking the H1 receptor, this compound effectively prevents the histamine-induced rise in intracellular Ca²⁺ and the activation of PKC. This leads to the inhibition of downstream events such as the production of pro-inflammatory cytokines like GM-CSF, IL-6, and IL-8, thereby exerting its anti-inflammatory effects.

Cellular Level Effects of this compound in In Vitro Research Models

Assessment of this compound's Impact on Cellular Proliferation and Viability

No in-vitro research data is available to detail the effects of this compound on the proliferation and viability of any cell lines. Standard assays that measure these parameters, such as MTT or trypan blue exclusion assays, have not been reported in the context of this compound treatment.

Modulation of Specific Cellular Processes by this compound (e.g., metabolic regulation, protein-protein interactions)

There is no available research that describes the modulation of specific cellular processes by this compound. Studies investigating its influence on cellular metabolism or its potential to interact with and modulate protein-protein interactions have not been found in the public domain.

Preclinical Pharmacological Characterization of Pipoxizine

In Vitro Pharmacological Assay Systems for Pipoxizine Evaluation

No specific data were found regarding the evaluation of this compound using in vitro pharmacological assays.

Functional Assays for Antagonist Activity in Cell-Based SystemsThere are no publicly available studies that describe the use of cell-based functional assays to determine the antagonist activity of this compound. Such assays are critical for understanding how a compound interacts with its target receptor at a cellular level, often measuring downstream effects like changes in intracellular calcium or cAMP levels.eurofinsdiscovery.comeurofins.comnih.govWhile the methodology for these assays is well-established for other compounds, no such data exists for this compound in the retrieved sources.

In Vivo Animal Model Investigations of this compound's Pharmacological Profile

No specific reports on in vivo studies of this compound in any animal models were found.

Investigations into Organ-Specific Distribution and Receptor Activity in Preclinical Species

Comprehensive searches for specific preclinical data on the organ-specific distribution and receptor activity of this compound did not yield detailed research findings or data suitable for inclusion in this article. Publicly available scientific literature and databases lack specific studies outlining the biodistribution or receptor binding profile of this compound in preclinical species.

In general, the preclinical evaluation of a compound like this compound would involve several key investigations to understand its pharmacokinetic and pharmacodynamic properties. wikipedia.orgfda.gov These studies are fundamental to predicting a drug's behavior in humans, including its efficacy and potential side effects. wikipedia.org

Organ-Specific Distribution (Biodistribution)

Biodistribution studies are crucial for determining how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. erbc-group.com These analyses help to identify the tissues and organs where a compound accumulates, providing insights into its potential sites of action and toxicity. researchgate.netgeneri-biotech.com Typically, these studies are conducted in animal models, such as rats or mice. researchgate.netgeneri-biotech.com

The methodology for such a study on this compound would likely involve administering the compound to animals and then measuring its concentration in various tissues (e.g., brain, liver, kidneys, lungs) and fluids (e.g., plasma, urine) at different time points. generi-biotech.com Techniques like quantitative polymerase chain reaction (qPCR) for gene-based therapies or advanced imaging can be used to track the compound's presence in the body. erbc-group.comgeneri-biotech.com For instance, in studies of other compounds, researchers have observed predominant distribution to the liver, while others show significant penetration into the central nervous system. minervaimaging.com Without specific studies on this compound, its distribution profile remains uncharacterized in the public domain.

Receptor Activity

To understand the pharmacological effects of a compound, researchers investigate its binding affinity and activity at various receptors. scielo.br For a compound with a structure suggesting potential neurological effects, like this compound, this would involve screening against a panel of receptors, transporters, and ion channels in the central nervous system. wikipedia.orgiaea.org This process helps to identify the molecular targets of the drug and to understand its mechanism of action. caplytahcp.com

Receptor binding assays, often using radiolabeled ligands, are a common method to determine the affinity (expressed as K_i or pK_i values) of a compound for different receptors. scielo.brnih.gov A lower K_i value indicates a higher binding affinity. scielo.br Functional assays are then used to determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist at these receptors. nih.gov For example, the receptor profiles of various antipsychotic and antidepressant medications reveal high affinities for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, which is central to their therapeutic effects. nih.govnih.gov However, no such receptor binding data for this compound is currently available in the reviewed literature.

While the structural analogues of this compound, such as hydroxyzine (B1673990), have known affinities for histamine (B1213489) H1 receptors, specific data for this compound is absent. wikipedia.org The World Health Organization (WHO) has noted a chemically related effect of "respiratory insufficiency" for this compound, but the underlying receptor interactions are not specified. who.intwho.int

Advanced Analytical and Bioanalytical Methodologies for Pipoxizine Quantification and Detection

Chromatographic Techniques for Pipoxizine Analysis

Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power needed to separate analytes from complex mixtures. acs.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the analysis of piperazine (B1678402) derivatives. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for antihistamines and related compounds. ajptonline.comdergipark.org.tr

For qualitative analysis, the retention time of a peak in the sample chromatogram is compared to that of a known this compound standard. nih.gov Co-injection of the sample with the standard can be used for confirmation. For more definitive identification, HPLC is coupled with detectors that provide structural information, such as a photodiode array (PDA) detector, which records the UV-Vis spectrum of the eluting peak. researchgate.netnih.gov

Quantitative analysis is typically performed by creating a calibration curve that plots the peak area against the concentration of a series of this compound standards. tandfonline.com From this curve, the concentration in an unknown sample can be determined. The use of an internal standard can improve the precision and accuracy of the quantification by correcting for variations in injection volume and sample preparation. tandfonline.com HPLC methods have been successfully developed and validated for numerous related antihistamines like Meclizine, Cyclizine, and Loratadine, demonstrating the suitability of this technique. tandfonline.comneuroquantology.comnih.gov

Below is an example of a hypothetical RP-HPLC method for this compound analysis, based on methods developed for similar compounds. dergipark.org.trnih.gov

Table 1: Example of a Hypothetical RP-HPLC Method for this compound Analysis

Parameter Condition
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile (B52724) and a buffer (e.g., 0.2% triethylamine (B128534) in water, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 35:65 (v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 230 nm or 254 nm tandfonline.com
Injection Volume 20 µL
Temperature Ambient or controlled (e.g., 30°C) orientjchem.org

| Internal Standard | Hydroxyzine (B1673990) or another structurally related compound tandfonline.com |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sielc.com For many piperazine derivatives, direct analysis by GC can be challenging due to their polarity and relatively low volatility. researchgate.net Therefore, a derivatization step is often required to convert the analytes into more volatile and thermally stable forms, improving their chromatographic properties. researchgate.netscholars.direct Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netscholars.direct

In research settings, GC coupled with a mass spectrometer (GC-MS) is particularly valuable for identifying metabolites or impurities of this compound. The technique is widely used for the analysis of piperazine designer drugs in forensic and toxicological contexts. researchgate.netnih.govscholars.direct The separation is performed on a capillary column, and the carrier gas is typically helium or hydrogen. scholars.direct

Coupling chromatographic separation with mass spectrometry detection (LC-MS or GC-MS) provides a superior level of selectivity and sensitivity, making it the gold standard for bioanalytical applications. mdpi.comrsc.org MS detectors can provide molecular weight information and structural data through fragmentation, allowing for unambiguous identification of the analyte. acs.org

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process is highly selective and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or even pg/mL range. mdpi.com The use of stable isotope-labeled internal standards (e.g., this compound-d4) is the best practice for LC-MS/MS quantification, as it most accurately corrects for matrix effects and variations during sample processing. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) A specific, stable fragment ion
Collision Energy Optimized for maximum fragment intensity
Internal Standard Stable Isotope Labeled this compound (e.g., this compound-d4)

| Scan Type | Multiple Reaction Monitoring (MRM) mdpi.com |

Gas Chromatography (GC) Applications in this compound Research

Spectroscopic and Other Advanced Detection Approaches for this compound

While chromatography provides separation, spectroscopic techniques are essential for detection and structural elucidation.

UV-Visible (UV-Vis) Spectroscopy : This is the most common detection method used with HPLC. ajpaonline.com A substance's UV spectrum, which shows its absorbance at different wavelengths, can aid in its identification. Quantitative analysis is performed by measuring the absorbance at the wavelength of maximum absorption (λmax). ajpaonline.com For related piperazine derivatives, detection wavelengths are often in the 220-260 nm range. dergipark.org.trnih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : These advanced spectroscopic techniques are powerful tools for the definitive structural elucidation of a compound like this compound, its impurities, or metabolites. While not typically used for routine quantification due to lower sensitivity and higher complexity compared to MS, FTIR and NMR are invaluable in research for confirming the chemical structure of synthesized reference standards or identifying unknown degradation products.

Immunochemical and Biosensor Methodologies for this compound Detection (e.g., ELISA)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and an antigen. qascf.com These assays can be extremely sensitive and are suitable for high-throughput screening. core.ac.uk An ELISA for a small molecule like this compound would require the development of specific antibodies that recognize the drug.

Biosensors represent another advanced detection platform. They combine a biological recognition element (like an antibody or enzyme) with a physical transducer to generate a measurable signal upon binding to the target analyte. qascf.comrsc.org Graphene-based field-effect transistor (GFET) biosensors, for example, have demonstrated ultra-high sensitivity for detecting biomarkers, surpassing traditional ELISA methods in some cases. mdpi.com

Currently, there are no commercially available ELISA kits or published biosensor methods specifically for this compound. Developing such tools would be a considerable undertaking but could offer rapid and sensitive detection for applications like toxicological screening or preliminary analysis of a large number of samples. The applicability would depend heavily on the specificity of the antibodies developed. rsc.org

Validation of Analytical Methods for Robust Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must be validated. neuroquantology.com Method validation is a regulatory requirement and ensures that the measurements are accurate, precise, and specific. orientjchem.org The validation process is conducted according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govorientjchem.org Key validation parameters include:

Selectivity and Specificity : Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatography, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference at the analyte's retention time in blank samples. mdpi.com

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajptonline.com It is typically demonstrated by a correlation coefficient (r²) of >0.99 for the calibration curve. dergipark.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for the analysis of impurities or for bioanalytical methods measuring low drug concentrations in plasma. researchgate.net

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. ajptonline.com Recoveries are typically expected to be within 98-102%. dergipark.org.tr

Precision : This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) should typically be less than 2%. ajptonline.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) and provides an indication of its reliability during normal usage. orientjchem.org

Table 3: Summary of Key Analytical Method Validation Parameters (ICH Q2(R1))

Validation Parameter Description Typical Acceptance Criteria (for assay)
Specificity/Selectivity Ability to measure the analyte in the presence of interferences. No interference at the retention time of the analyte. Peak purity should pass.
Linearity Proportionality of signal to analyte concentration. ajptonline.com Correlation coefficient (r²) ≥ 0.999 orientjchem.org
Accuracy Closeness of test results to the true value. ajptonline.com ~98.0% to 102.0% recovery dergipark.org.tr
Precision (Repeatability) Agreement between repeated tests on the same sample. Relative Standard Deviation (RSD) ≤ 2% ajptonline.com
Limit of Quantification (LOQ) Lowest amount quantified with suitable precision/accuracy. Signal-to-Noise ratio ≥ 10; RSD and accuracy must be acceptable.
Limit of Detection (LOD) Lowest amount that can be detected. Signal-to-Noise ratio ≥ 3
Range Concentration interval where the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration.

| Robustness | Capacity to remain unaffected by small method variations. orientjchem.org | System suitability parameters remain within limits. |

Mechanistic Basis for Potential Therapeutic Research Avenues of Pipoxizine Preclinical Focus

Theoretical and Mechanistic Considerations for H1 Antagonism in Preclinical Disease Models

The primary mechanism of action for pipoxizine is its activity as a histamine (B1213489) H1 receptor antagonist. This antagonism forms the basis for its investigation in various preclinical disease models. The histamine H1 receptor is a G protein-coupled receptor involved in a wide array of physiological and pathological processes, making it a significant target for therapeutic intervention. nih.gov Preclinical research aims to elucidate how blocking this receptor can modulate disease states in experimental settings.

The brain's histaminergic system, originating from the tuberomammillary nucleus (TMN), projects throughout the brain, regulating critical functions like wakefulness, feeding behavior, and cognition. unifi.itnih.gov Preclinical animal models are essential for understanding how H1 receptor antagonists like this compound might modulate these systems.

Neurotransmission and Epilepsy Models: Histamine is known to have a modulatory effect on epileptogenic activity, largely mediated by H1 receptors. biorxiv.org In animal models of epilepsy, researchers can explore how H1 antagonists alter neuronal excitability and seizure thresholds. Studies have investigated the modulation of NMDA and GABA currents by H1 receptor ligands in primary neuronal cultures, providing a cellular-level understanding of these effects. biorxiv.org

Sleep-Wake Cycle Regulation: The role of histamine as a wake-promoting neurotransmitter is well-established. nih.gov In preclinical studies, H1 receptor antagonists are evaluated for their effects on sleep architecture. For instance, in H3-receptor knockout mice, which exhibit enhanced histamine neurotransmission, the administration of the H1 antagonist triprolidine (B1240482) led to a significant increase in slow-wave sleep, confirming the role of H1 receptors in maintaining wakefulness. nih.gov

Feeding and Metabolic Models: The hypothalamic H1 receptor is a key target in the regulation of feeding rhythms and energy metabolism. nih.gov Animal models of obesity and metabolic syndrome are used to investigate whether H1 antagonists can alter food intake and body weight. Research has shown that brain histamine and H1 receptors are involved in the leptin-mediated control of feeding in rodents. nih.gov

Table 1: Examples of Preclinical Models for Investigating H1 Antagonism

Preclinical Model Key Endpoint Measured Therapeutic Relevance
Rodent Epilepsy Models (e.g., induced seizures) Seizure frequency and severity, electroencephalogram (EEG) activity. biorxiv.org Investigating anticonvulsant potential. biorxiv.org
H3-Receptor Knockout Mice Sleep-wake patterns, EEG/EMG recordings. nih.gov Understanding effects on sleep and arousal. nih.gov
Diet-Induced Obesity in Rodents Food intake, body weight, metabolic parameters. nih.gov Exploring potential for treating obesity and metabolic disorders. nih.gov
Recognition Memory Tasks Performance in novel object or social recognition tests. unifi.it Assessing impact on cognitive functions. unifi.it

Beyond its role in allergic reactions, the H1 receptor is implicated in inflammatory and immune processes. Preclinical studies for an H1 antagonist like this compound would therefore investigate its potential to modulate these pathways. Many natural and synthetic compounds are studied for these properties in various animal and cellular models. nih.govdiva-portal.org

The anti-inflammatory effects of some H1-receptor antagonists may be linked to the downregulation of oxidative stress and the modulation of key signaling pathways. mdpi.com Preclinical research often focuses on the following mechanisms:

Inhibition of Pro-inflammatory Mediators: Studies examine the ability of a compound to inhibit the production and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.com

Modulation of Signaling Pathways: A key focus is the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous genes involved in inflammation and immune responses. nih.govmdpi.com Inhibition of NF-κB activation is a common mechanism for anti-inflammatory agents. mdpi.com

Enzyme Inhibition: The activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators, is assessed in preclinical assays. mdpi.comnih.gov

Table 2: Key Inflammatory Pathways Investigated in Preclinical Studies

Pathway/Mediator Function Relevance for H1 Antagonists
NF-κB Transcription factor regulating genes for cytokines, chemokines, and adhesion molecules. nih.gov Inhibition of this pathway can broadly suppress inflammatory responses. mdpi.com
MAPK Signaling cascade involved in cellular stress responses, proliferation, and cytokine production. nih.gov Modulation can affect inflammatory gene expression. nih.gov
TNF-α, IL-6, IL-1β Pro-inflammatory cytokines that drive inflammatory processes. mdpi.com Reduction of these cytokines is a key indicator of anti-inflammatory activity. nih.govmdpi.com
COX-2, iNOS Enzymes producing pro-inflammatory molecules (prostaglandins, nitric oxide). mdpi.com Inhibition reduces key mediators of inflammation. mdpi.comnih.gov

Modulation of Histaminergic Systems in Experimental Animal Models

Investigation of this compound's Potential for Multi-target Activity Beyond H1 Receptors

Many pharmacologically active compounds interact with more than one receptor target. Preclinical profiling of a compound like this compound would involve screening for such multi-target activity to build a comprehensive understanding of its pharmacological profile. This is crucial as off-target effects can contribute to both therapeutic efficacy and potential side effects.

Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a major class of drugs that function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. mdpi.comwikipedia.org Given the structural similarities between some antihistamines and antidepressants, assessing a compound like this compound for SERT affinity is a logical step in preclinical characterization.

Preclinical evaluation for serotonin reuptake inhibition involves a variety of assays:

Radioligand Binding Assays: These assays determine the affinity of the test compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

In Vitro Reuptake Assays: Functional assays measure the direct inhibition of serotonin uptake into cells. These can be performed using rat brain synaptosomes or, increasingly, human cell lines that endogenously express the human serotonin transporter (hSERT), such as JAR human placental choriocarcinoma cells. nih.gov Such assays provide a good alternative to animal tissue and allow for testing in a human background. nih.gov

A comparative analysis would be performed against well-characterized SSRIs (e.g., fluoxetine, sertraline) to determine relative potency and selectivity. mdpi.comwikipedia.org This would help to predict whether any serotonergic activity is likely to be clinically relevant.

This compound has been identified as a muscarinic acetylcholine (B1216132) receptor modulator. iiab.me Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of acetylcholine in the central and peripheral nervous systems. nih.govmdpi.com Antagonism of these receptors is responsible for the anticholinergic effects seen with many first-generation antihistamines.

Preclinical analysis of muscarinic receptor interaction is critical for determining a compound's specificity. nih.gov

Receptor Binding Assays: The affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) would be determined using competitive binding assays against known radioligands. This provides a quantitative measure of affinity (Ki value) for each subtype.

Functional Assays: Cell-based functional assays are used to determine whether the compound acts as an antagonist (blocking the receptor's activation by acetylcholine) or an agonist (activating the receptor itself). mdpi.com

A high affinity for muscarinic receptors, particularly with a lack of subtype selectivity, would suggest a higher likelihood of anticholinergic side effects. drugbank.com Conversely, high selectivity for H1 receptors over muscarinic receptors is a key characteristic of newer-generation antihistamines. nih.gov

Table 3: Summary of Potential Molecular Targets for this compound

Receptor Target Primary Function Relevance of Preclinical Investigation
Histamine H1 Receptor Mediates allergic and inflammatory responses; involved in arousal and neurotransmission. nih.govbiorxiv.org Primary target; antagonism is the basis for its main therapeutic potential.
Serotonin Transporter (SERT) Reuptake of serotonin from the synapse. wikipedia.org Inhibition would confer antidepressant-like activity. mdpi.com
Muscarinic Acetylcholine Receptors (M1-M5) Mediate diverse parasympathetic and central nervous system functions. nih.govmdpi.com Antagonism is associated with anticholinergic effects. iiab.medrugbank.com

Assessment of Serotonin Reuptake Inhibition Potential in Preclinical Assays (comparative to related compounds like Pipofezine)

Pharmacological Rationale Supporting Investigated Preclinical Applications (e.g., respiratory mechanisms in animal models)

Preclinical studies in animal models are fundamental for establishing the pharmacological rationale for a drug's application in specific diseases, such as respiratory conditions. scireq.commdpi.com For an H1 antagonist like this compound, these studies aim to demonstrate a direct effect on airway smooth muscle and inflammatory responses within the lungs. nih.govnih.gov

The investigation of respiratory mechanisms often employs both in vitro and in vivo models:

In Vitro Tissue Studies: Isolated tissues, such as the guinea pig trachea, are used to characterize a compound's antihistaminic activity directly on airway smooth muscle. nih.gov In these experiments, the tissue is mounted in an organ bath, and its contraction in response to histamine is measured. The ability of an antagonist like this compound to inhibit this contraction provides a direct measure of its potency and mechanism (e.g., competitive vs. non-competitive antagonism). nih.gov Studies on cetirizine, for example, used this model to demonstrate its selective and slowly reversible H1 receptor antagonism. nih.gov

In Vivo Animal Models of Bronchoconstriction: To study respiratory mechanics in a whole-animal system, bronchoconstriction is often pharmacologically induced using agents like histamine or methacholine. nih.govnih.gov In anesthetized and ventilated animals (e.g., guinea pigs, dogs), parameters such as airway resistance and lung compliance are measured. nih.govnih.gov The ability of a pre-administered H1 antagonist to prevent or reverse the induced bronchoconstriction provides strong evidence for its potential as a bronchodilator in relevant disease states. nih.gov These preclinical studies are crucial for bridging the gap between basic pharmacology and potential clinical use. scireq.com

Emerging Research Perspectives and Future Directions in Pipoxizine Studies

Development of Innovative In Vitro and In Vivo Research Models for Pipoxizine Studies

The preclinical evaluation of this compound necessitates the use of sophisticated research models that can accurately predict its effects. ontosight.ai Future studies would benefit from moving beyond traditional models to more innovative systems that can offer deeper insights into its mechanism of action.

In Vitro Models

Modern in vitro systems offer a controlled environment to dissect the molecular interactions of this compound. Three-dimensional (3D) models, such as spheroids and organoids, are particularly promising as they more faithfully replicate the complexity of native human tissues compared to conventional 2D cell cultures. nih.gov For a compound investigated as a bronchodilator, lung organoids derived from human pluripotent stem cells could serve as a powerful platform to study its effects on airway smooth muscle contraction and inflammatory responses in a human-relevant context. Furthermore, cell lines engineered to express specific histamine (B1213489) (H1) and serotonin (B10506) (e.g., 5-HT2A) receptor subtypes would be invaluable for detailed binding and functional assays. wikipedia.org A patent application has also highlighted the potential use of in vitro thrombogenesis models for evaluating related compounds. googleapis.comgoogleapis.com

In Vivo Models

In vivo animal models remain essential for understanding the integrated physiological effects of a compound. minervaimaging.com For this compound, relevant models would include those for allergic asthma and chronic obstructive pulmonary disease (COPD) in rodents or larger animals like guinea pigs. minervaimaging.com These models allow for the assessment of key endpoints such as bronchoconstriction, airway hyperresponsiveness, and inflammation. Advanced techniques like molecular imaging could be employed within these models to track the biodistribution of labeled this compound and to visualize its effects on target tissues in real-time. minervaimaging.com

Table 1: Potential Research Models for this compound Studies

Model Type Specific Example Research Application
In Vitro Human lung organoids Studying effects on airway smooth muscle and inflammation. nih.gov
Recombinant cell lines Characterizing binding affinity and functional activity at H1 and serotonin receptors. wikipedia.org
Mast cell cultures Investigating inhibition of histamine release and anti-inflammatory effects. googleapis.com
In Vivo Ovalbumin-induced asthma model (mouse/rat) Evaluating efficacy in reducing bronchoconstriction and airway inflammation. minervaimaging.com
Lipopolysaccharide-induced lung inflammation (mouse) Assessing anti-inflammatory properties and impact on cytokine release. minervaimaging.comgoogleapis.com

Integration of Advanced Computational and In Silico Approaches

Computational methods are integral to modern drug discovery, enabling the prediction of a compound's properties and interactions, thereby guiding further experimental work.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, docking simulations would be instrumental in visualizing its binding mode within the active sites of its primary targets, the histamine H1 receptor and various serotonin receptors. wikipedia.org By comparing the predicted binding interactions of this compound with those of other known antagonists, researchers can better understand the structural basis for its activity and selectivity. This approach has been successfully used to elucidate the binding of other piperazine-containing molecules to their targets. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. iiab.menih.gov A QSAR study on a series of this compound analogs could identify key structural features (descriptors) that are critical for its antihistaminic and serotonergic effects. nih.gov Such models can predict the activity of novel, unsynthesized derivatives, allowing for the rational design of compounds with improved potency or a more desirable pharmacological profile. Studies on other piperazine (B1678402) and piperidine (B6355638) derivatives have successfully used 3D-QSAR to correlate electrostatic and steric factors with antihistamine effects, a methodology directly applicable to this compound. nih.govnih.gov

Table 2: Computational Approaches for this compound Research

Approach Description Application to this compound
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov Elucidate the interaction of this compound with histamine H1 and serotonin (e.g., 5-HT2A) receptors. wikipedia.orgnih.gov
QSAR Correlates variations in molecular structure with changes in biological activity. iiab.me Identify key chemical features for antihistaminic/serotonergic activity and guide the design of new analogs. nih.gov

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Forecast the pharmacokinetic profile of this compound and its derivatives to prioritize candidates for synthesis. nih.gov |

Exploration of this compound's Interactions with Diverse Biological Systems and Pathways (non-human)

The therapeutic potential of this compound is defined by its interactions with multiple biological pathways, primarily the histaminergic and serotonergic systems.

As a first-generation antihistamine, this compound's principal mechanism involves acting as an antagonist or inverse agonist at the histamine H1 receptor. medkoo.comgoogleapis.com This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Beyond this, its classification as a serotonin antagonist suggests activity at serotonin receptors, likely including the 5-HT2A receptor, similar to its structural analog hydroxyzine (B1673990). medkoo.comwikipedia.org This dual antagonism is a key feature that distinguishes it from many other antihistamines.

Recent research into H1 antihistamines has uncovered additional anti-inflammatory properties that may be independent of H1 receptor blockade. googleapis.com A patent related to the use of hydroxyzine and its analogs, including this compound, suggests these compounds may inhibit the NF-kB signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. googleapis.com

The initial investigation of this compound as a bronchodilator points to its interaction with the respiratory system. medkoo.com While the specific pathway was not fully elucidated, the mechanism may involve smooth muscle relaxation. A related compound, pipoxolan (B1208469) hydrochloride, is known to relax smooth muscle by inhibiting calcium influx through L-type calcium channels and increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com It is plausible that this compound shares a similar mechanism of action on airway smooth muscle.

Table 3: Potential Biological Targets and Pathways for this compound

System/Pathway Potential Target(s) Implied Effect
Histaminergic System Histamine H1 Receptor Antihistaminic, anti-allergic. medkoo.comwikiwand.com
Serotonergic System Serotonin 5-HT Receptors (e.g., 5-HT2A) Serotonin antagonism, potential anxiolytic effects. wikipedia.org
Inflammatory Pathways NF-kB, Pro-inflammatory Cytokines (IL-6, TNF-α) Anti-inflammatory actions. googleapis.com

| Respiratory System | Airway Smooth Muscle Cells (e.g., L-type Ca2+ channels, cAMP pathway) | Bronchodilation. medkoo.compatsnap.com |

Challenges and Future Opportunities in the Preclinical Development and Mechanistic Elucidation of this compound

Despite its interesting profile, the path to fully understanding and potentially utilizing this compound is not without obstacles and opportunities.

Challenges

The most significant challenge is the compound's history; it was investigated but never commercialized, suggesting that it may have encountered issues with efficacy, pharmacokinetics, or other liabilities during its initial development. medkoo.comhodoodo.com A major hurdle for current researchers is the sparse publicly available data from these original preclinical and clinical studies. ontosight.ai This lack of information forces much of the modern analysis to be based on inferences from structurally related compounds, which may not be entirely accurate. ontosight.aiwikipedia.org Elucidating its precise mechanisms, particularly for its bronchodilator effects, remains a key challenge that was not overcome in its first wave of development.

Future Opportunities

The primary opportunity lies in applying modern drug discovery technologies to re-evaluate this compound. The use of the innovative in vitro and in vivo models described, combined with advanced computational tools, could provide the detailed mechanistic insights that were previously unattainable. nih.govnih.gov There is a significant opportunity to explore the therapeutic implications of its dual H1 and serotonin receptor antagonism, a profile relevant to complex disorders like atopic dermatitis, where both itch (histamine-driven) and anxiety (serotonin-related) are major components. Furthermore, its potential anti-inflammatory actions via pathways like NF-kB warrant further investigation, which could position this compound or its analogs as candidates for various inflammatory diseases beyond allergy. googleapis.com By leveraging these advanced techniques, it may be possible to overcome the historical limitations and unlock new therapeutic applications for the this compound scaffold.

Q & A

Q. What experimental methodologies are recommended for characterizing Pipoxixzine's physicochemical properties?

Q. How can researchers design in vitro assays to evaluate Pipoxizine's mechanism of action?

Methodological Guidance:

  • Framework : Use the PICO framework to define:
  • Population : Target enzymes/receptors (e.g., neurotransmitter transporters).
  • Intervention : this compound at varying concentrations.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : IC50 values, binding affinity (Kd).
    • Approach : Combine enzyme inhibition assays with molecular docking simulations to correlate experimental data with theoretical models .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Guidance:

  • Step 1 : Conduct a systematic review to identify sources of variability (e.g., dosing regimens, animal models).
  • Step 2 : Perform meta-analysis using standardized criteria (e.g., PRISMA guidelines) to quantify heterogeneity.
  • Step 3 : Validate findings via controlled in vivo studies with harmonized protocols (e.g., fixed-dose administration, uniform bioanalytical methods).
  • Critical Analysis : Apply FINER criteria to evaluate if contradictions arise from feasibility constraints or ethical limitations in prior studies .
Common Contradictions Proposed Resolution
Variability in bioavailabilityStandardize absorption testing (e.g., Caco-2 assays)
Discrepant half-life valuesReplicate studies in controlled metabolic conditions

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Guidance:

  • Step 1 : Use combinatorial chemistry to generate a diverse library of derivatives (e.g., varying substituents on the core structure).
  • Step 2 : Prioritize derivatives based on computational ADMET predictions (e.g., SwissADME, pkCSM).
  • Step 3 : Validate top candidates via in vitro toxicity screening (e.g., hepatocyte viability assays).
  • Reproducibility : Document synthetic protocols in alignment with Beilstein Journal guidelines (e.g., explicit yield calculations, spectral data archiving) .

Q. How can researchers design robust animal models to assess this compound's neuropharmacological effects?

Methodological Guidance:

  • Framework : Apply PICOT to define:
  • Population : Rodent models with specific genetic backgrounds (e.g., knockout mice for target receptors).
  • Intervention : Chronic vs. acute dosing regimens.
  • Comparison : Behavioral assays (e.g., forced swim test, open field test).
  • Outcome : Dose-dependent changes in biomarker levels (e.g., serotonin, dopamine).
  • Time : Longitudinal monitoring (e.g., 4-week trial).
    • Ethical Compliance : Adhere to NIH preclinical reporting guidelines for transparency and reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Guidance:

  • Step 1 : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/ED50 values.
  • Step 2 : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Step 3 : Validate assumptions via residual analysis and normality tests (e.g., Shapiro-Wilk).
  • Reporting : Include effect sizes, confidence intervals, and power analysis in supplemental materials .

Key Considerations for Academic Research

  • Avoid Reliance on Unverified Sources : Cross-check spectral data and synthetic protocols against peer-reviewed repositories (e.g., PubChem, Reaxys) rather than commercial databases like BenchChem .
  • Reproducibility : Pre-register experimental protocols on platforms like OSF to mitigate bias and enhance transparency .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pipoxizine
Reactant of Route 2
Reactant of Route 2
Pipoxizine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.